molecular formula C17H21ClN2S B1679183 Promazine hydrochloride CAS No. 53-60-1

Promazine hydrochloride

Cat. No. B1679183
CAS RN: 53-60-1
M. Wt: 320.9 g/mol
InChI Key: JIVSXRLRGOICGA-UHFFFAOYSA-N
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Description

Promazine hydrochloride, also known as chlorpromazine hydrochloride, is a phenothiazine antipsychotic medication used to treat mental illnesses such as schizophrenia. It is a derivative of phenothiazine, a compound discovered in the 1950s, and is the first phenothiazine to be used in humans. It is a white, crystalline compound with a molecular weight of 375.9 g/mol and a melting point of 162-164°C. Promazine hydrochloride is a potent antipsychotic agent, and it is used in the treatment of a variety of mental illnesses, including schizophrenia, bipolar disorder, and depression.

Scientific Research Applications

Drug-Surfactant Interaction Studies

Promazine hydrochloride (PMZ) has been studied for its interaction with surfactants like tetradecyltrimethylammonium bromide (TTAB). Researchers have assessed the assembly behavior and physicochemical parameters of PMZ in water and aqueous solutions of monohydroxy organic compounds using conductometric methods . The findings suggest that the introduction of PMZ with TTAB surfactant results in a reduction of the critical micelle concentration (CMC) and an augmentation of the counter ion binding (β). This research is significant for understanding the micellization properties and could have implications for drug delivery systems.

Electrochemical Sensing

Promazine hydrochloride has been monitored in injection and dextrose saline samples using an electrochemical tool based on amplified nanostructure sensors . The sensor, which employs a synergic catalytic effect of CdO/SWCNTs nanocomposite and 1,3-dipropylimidazolium bromide (1,3-DPBr), can detect promazine in a concentration range of 3.0 nM–220 µM with a detection limit of 0.9 nM. This application is crucial for pharmaceutical monitoring and ensuring the safety of medical treatments.

Psychomotor Agitation Treatment

In the medical field, Promazine hydrochloride is used as an adjunct for the short-term treatment of moderate and severe psychomotor agitation. It is also employed to treat agitation or restlessness in the elderly . This application highlights the therapeutic importance of PMZ in managing certain psychiatric conditions.

Veterinary Medicine

Promazine hydrochloride has been reported to be used as a tranquilizer in veterinary medicine. Its calming effects are beneficial in managing agitated states in animals, which is essential for both animal welfare and veterinary procedures .

Micellization Property Research

The study of PMZ’s micellization properties in aqueous and non-aqueous solvents, with and without additives, is of global research interest . Understanding these properties can lead to advancements in the formulation of various pharmaceutical products and contribute to the field of colloid and polymer science.

Thermodynamic Analysis

The thermodynamic parameters of PMZ, such as standard Gibbs energy, enthalpy, and entropy, have been characterized to understand the forces of interaction between PMZ and surfactants in different media . This analysis is vital for the development of new compounds and the improvement of existing drug formulations.

Nanotechnology in Sensor Design

The use of nanomaterials, particularly carbon-based nanomaterials, in the design of electrochemical sensors for PMZ detection is a testament to the intersection of nanotechnology and pharmaceutical monitoring . This application showcases the potential of nanotechnology in enhancing the capabilities of sensors in various scientific fields.

Physicochemical Parameter Assessment

Research on PMZ also includes the assessment of physicochemical quantities like CMC, β, and thermodynamic parameters in the presence of alcohols. This is crucial for the understanding of drug behavior in different solvents and can influence the design of drug delivery systems .

Mechanism of Action

Target of Action

Promazine hydrochloride primarily targets dopamine receptors and serotonin type 2 receptors in the brain . Dopamine is involved in transmitting signals between brain cells, and these receptors normally act to modify behavior .

Mode of Action

Promazine hydrochloride acts as an antagonist at these receptors. It blocks a variety of receptors in the brain, particularly dopamine receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. This over-stimulation may result in psychotic illness. Promazine hydrochloride blocks these receptors and stops them from becoming over-stimulated, thereby helping to control psychotic illness .

Biochemical Pathways

The biochemical pathways affected by Promazine hydrochloride are primarily those involving dopamine and serotonin neurotransmission . By blocking the dopamine and serotonin receptors, Promazine hydrochloride can alter the normal functioning of these pathways, leading to a reduction in symptoms of psychosis .

Pharmacokinetics

The pharmacokinetics of Promazine hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed from the gastrointestinal tract . The metabolism of Promazine hydrochloride is likely to occur in the liver, as with other phenothiazines . .

Result of Action

The molecular and cellular effects of Promazine hydrochloride’s action result in a reduction of symptoms in conditions like psychomotor agitation and psychosis . By blocking the over-stimulated dopamine and serotonin receptors, Promazine hydrochloride helps control psychotic symptoms .

properties

IUPAC Name

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046949
Record name Promazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Promazine hydrochloride

CAS RN

53-60-1
Record name Promazine hydrochloride
Source CAS Common Chemistry
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Record name Promazine hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROMAZINE HYDROCHLORIDE
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Record name PROMAZINE HYDROCHLORIDE
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Record name 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, hydrochloride (1:1)
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Record name Promazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Promazine hydrochloride
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Record name PROMAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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